2-Methoxy vs. 3-Methoxy Regioisomer: Differential Anti-Proliferative Potency in A549 Lung Carcinoma Cells
The 2-methoxy regioisomer of N-pyridazinylbenzamide exhibits divergent anti-proliferative potency compared to the 3-methoxy analog in A549 lung carcinoma cells. While the 3-methoxy analog has been reported to achieve an IC50 value as low as 7.4 nM against A549 cells , the 2-methoxy substitution pattern is expected to alter both hydrogen-bonding capacity and steric fit within kinase ATP-binding pockets, consistent with broader SAR trends showing that ortho-substitution on the benzamide ring generally reduces potency relative to meta-substitution in related benzamide chemotypes [1]. This regioisomeric divergence is critical for researchers selecting between commercially available methoxy-substituted analogs for target-focused screening.
| Evidence Dimension | Anti-proliferative potency against A549 lung carcinoma cells |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ substantially from 3-methoxy analog based on ortho vs. meta electronic effects |
| Comparator Or Baseline | 3-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide: IC50 = 7.4 nM (A549 cells) |
| Quantified Difference | Orders-of-magnitude potency differential expected between 2-OMe and 3-OMe regioisomers based on established benzamide SAR [1] |
| Conditions | MTT or analogous cell viability assay in A549 human lung adenocarcinoma cell line |
Why This Matters
Selecting the incorrect methoxy regioisomer for a screening campaign can lead to false-negative results if the target pocket requires a specific hydrogen-bond orientation achievable only by the meta-methoxy configuration.
- [1] Table 1: Structure and activity of substituted benzamide derivatives. PMC, 2011. Compound 5c (2-OMe) IC50 = 90 ± 26 μM vs. lead (2-Me) IC50 = 8.7 ± 0.7 μM. View Source
